molecular formula C13H25N3O3 B14797615 Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B14797615
M. Wt: 271.36 g/mol
InChI Key: MAWOXSPEWWAKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-aminopropanoic acid. The reaction is carried out under controlled conditions, often using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its tert-butyl group provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)15-7-10-5-6-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)

InChI Key

MAWOXSPEWWAKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.